5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid
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Overview
Description
5-Bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid is a synthetic organic compound that belongs to the class of amidobenzoic acids. This compound is characterized by the presence of a bromine atom at the 5th position of the benzoic acid ring, an acetamido group at the 2nd position, and a tert-butylphenoxy group attached to the acetamido moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid typically involves multiple steps:
Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Acylation: The brominated product is then acylated with 4-tert-butylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the acetamido derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired 5-bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and phenoxy moieties.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolyzed products include the corresponding carboxylic acids and amines.
Scientific Research Applications
5-Bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-tert-butylphenoxy)benzoic acid
- 4-Acetamido-5-bromo-2-methoxybenzoic acid
- 5-Bromo-2,2’-bithiophene
Uniqueness
5-Bromo-2-[2-(4-tert-butylphenoxy)acetamido]benzoic acid is unique due to the presence of both the bromine atom and the tert-butylphenoxy group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme inhibition.
Properties
Molecular Formula |
C19H20BrNO4 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-bromo-2-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-19(2,3)12-4-7-14(8-5-12)25-11-17(22)21-16-9-6-13(20)10-15(16)18(23)24/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
ILHQBKHOCIZTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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